(4-Nitrobenzyl)triphenylphosphonium bromide
Overview
Description
(4-Nitrobenzyl)triphenylphosphonium bromide is an organic phosphonium compound with the molecular formula C25H21BrNO2P. It is commonly used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents and other phosphonium salts . The compound is characterized by its white to almost white solid form and is soluble in methanol .
Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of various compounds, including ppar agonists derived from lxr antagonists . These compounds are known to interact with peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), which play crucial roles in lipid metabolism and inflammation.
Mode of Action
Its role as a reactant in the synthesis of various compounds suggests that it may interact with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Given its use in the synthesis of ppar agonists, it may indirectly influence the ppar signaling pathway .
Result of Action
Compounds synthesized using it, such as ppar agonists, can regulate gene expression, influence lipid metabolism, and modulate inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Nitrobenzyl)triphenylphosphonium bromide can be synthesized through the quaternization of triphenylphosphine with p-nitrobenzyl bromide . The reaction typically involves heating the reactants in a suitable solvent such as tetrahydrofuran (THF) at elevated temperatures (around 60°C) for a specific duration (e.g., 30 minutes) under microwave irradiation . This method yields the desired product in good to excellent yields (87-98%) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrobenzyl)triphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It can also participate in Wittig reactions, where it acts as a precursor to form ylides, which are essential intermediates in the synthesis of alkenes .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Wittig Reactions: Involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the ylide intermediate.
Major Products
Substitution Reactions: Yield substituted phosphonium salts.
Wittig Reactions: Produce alkenes as the major products.
Scientific Research Applications
(4-Nitrobenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Benzyltriphenylphosphonium bromide
- (Bromomethyl)triphenylphosphonium bromide
- (4-Methoxybenzyl)triphenylphosphonium chloride
Uniqueness
(4-Nitrobenzyl)triphenylphosphonium bromide is unique due to the presence of the nitro group on the benzyl moiety, which can influence its reactivity and the types of reactions it can undergo. This nitro group can also enhance the compound’s ability to participate in specific substitution reactions and form stable complexes with various nucleophiles .
Biological Activity
(4-Nitrobenzyl)triphenylphosphonium bromide (NTBTP) is a phosphonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of NTBTP, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : [(4-nitrophenyl)methyl]triphenylphosphanium bromide
- Molecular Formula : CHBrNOP
- Molecular Weight : 478.33 g/mol
- Appearance : White to pale yellow powder
- Purity : ≥97% .
Phosphonium compounds like NTBTP are known to interact with biological membranes due to their lipophilic nature, which facilitates cellular uptake. The nitro group on the benzyl moiety may contribute to its biological activity by generating reactive oxygen species (ROS) upon reduction, leading to cellular damage in target organisms or cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of NTBTP. A study demonstrated that phosphonium compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Specifically, NTBTP showed effectiveness against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of NTBTP
Organism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 10 | 128 |
Cytotoxicity Studies
In addition to its antimicrobial properties, NTBTP has been evaluated for cytotoxic effects against various cancer cell lines. It was found to exhibit selective cytotoxicity towards cancer cells while demonstrating low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on human liver HepG2 cells revealed that NTBTP induced apoptosis at concentrations above 50 µg/mL, with a significant increase in caspase-3 activity, indicating the activation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of NTBTP appears to correlate with its structural components. The presence of the nitro group is essential for its antimicrobial and cytotoxic activities. Modifications to the phosphonium structure can lead to variations in potency and selectivity, emphasizing the importance of SAR studies for future drug development .
Applications in Drug Development
NTBTP is being explored not only for its direct biological activities but also as a precursor for synthesizing more complex molecules with enhanced therapeutic profiles. It has been utilized in the development of PPAR agonists and other bioactive compounds .
Properties
IUPAC Name |
(4-nitrophenyl)methyl-triphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2P.BrH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJPTPFIJLFWLP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrNO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950314 | |
Record name | [(4-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-70-6 | |
Record name | (4-Nitrobenzyl)triphenylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2767-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, (p-nitrobenzyl)triphenyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2767-70-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(4-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-nitrobenzyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (4-Nitrobenzyl)triphenylphosphonium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A45F8C6RL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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